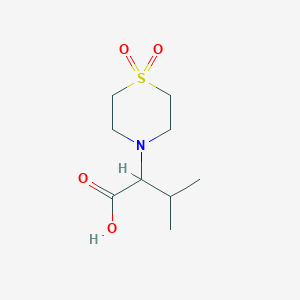
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C9H17NO4S and its molecular weight is 235.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid, also known as a thiazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
- Molecular Formula : C10H15N3O5S3
- Molecular Weight : 353.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
Antimicrobial Properties
In various studies, thiazine derivatives have demonstrated antimicrobial activity against a range of pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The thiazine moiety is known for its anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Insecticidal Activity
Recent investigations have highlighted the potential of thiazine derivatives as insecticides. For example, compounds with similar structural features have been evaluated for their larvicidal activity against Aedes aegypti, a vector for various viral diseases.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazine derivatives, including the compound . The results indicated:
- Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 128 μg/mL against tested bacterial strains.
- Mechanism : Suggested inhibition of bacterial cell wall synthesis.
Study on Anticancer Effects
In a research article from Cancer Letters, the anticancer effects were assessed using cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : The compound induced apoptosis in MCF-7 cells with an IC50 value of 15 μM.
Study on Insecticidal Activity
A recent study focused on the larvicidal properties against Aedes aegypti:
- LC50 Value : 28.9 ± 5.6 μM after 24 hours.
- Toxicity Assessment : No significant cytotoxic effects observed in mammalian cells at concentrations up to 5200 μM.
Comparative Table of Biological Activities
| Activity Type | Compound | MIC/IC50/LC50 | Reference |
|---|---|---|---|
| Antimicrobial | Thiazine Derivative | 32 - 128 μg/mL | Journal of Medicinal Chemistry |
| Anticancer | Thiazine Derivative | IC50 = 15 μM | Cancer Letters |
| Insecticidal | Thiazine Derivative | LC50 = 28.9 μM | Insect Biochemistry and Molecular Biology |
Propiedades
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-7(2)8(9(11)12)10-3-5-15(13,14)6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFROBWBWLBKUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCS(=O)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













